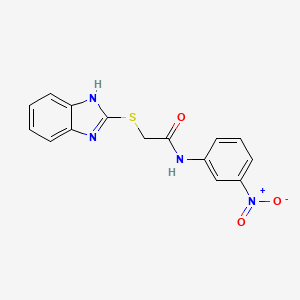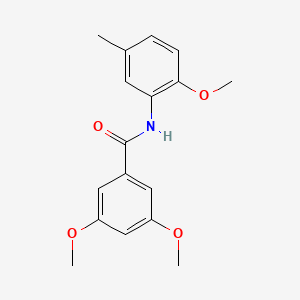
3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
Overview
Description
3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a benzamide derivative known for its diverse applications in various scientific fields. Benzamides are a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is a significant class of amide compounds widely used in medical, industrial, biological and potential drug industries . Benzamides have been found to have a broad range of biological activities .
Mode of Action
Benzamides, the parent compounds, have been found to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzamides have been found to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Benzamides have been found to have a wide range of biological activities, including anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals and chelating metal ions . Additionally, it demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The compound’s interactions with these biomolecules are crucial for its biological activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of certain bacterial cells by disrupting their cellular processes . Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antioxidant activity is mediated by its ability to scavenge free radicals and chelate metal ions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its biological activity. Studies have shown that it remains stable under certain conditions, maintaining its antioxidant and antibacterial properties . Prolonged exposure to adverse conditions may lead to its degradation, resulting in reduced efficacy. Long-term effects on cellular function have also been observed, with the compound demonstrating sustained antioxidant activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and antibacterial activities . At higher doses, toxic or adverse effects may be observed. For instance, excessive dosages can lead to cellular toxicity and disruption of normal cellular processes. Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its antioxidant activity is linked to its ability to modulate redox reactions and maintain cellular redox balance . Additionally, the compound’s interactions with metabolic enzymes can affect the synthesis and degradation of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects . The distribution of the compound within tissues also determines its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its antioxidant activity may be enhanced by its localization to mitochondria, where it can directly scavenge reactive oxygen species and protect mitochondrial function . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction conditions often include purification and analysis using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Industrial production methods may involve large-scale synthesis using similar starting materials and reaction conditions, optimized for higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential antioxidant and antibacterial activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide can be compared with other similar benzamide derivatives, such as:
- 3,5-Dimethoxy-N-methylbenzamide
- 2,3-Dimethoxy-N-methylbenzamide
- 3,5-Dimethoxy-N-phenylbenzamide
These compounds share structural similarities but may differ in their specific chemical properties and applications
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-6-16(22-4)15(7-11)18-17(19)12-8-13(20-2)10-14(9-12)21-3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBOEDNWNSBADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975549 | |
| Record name | 3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6012-61-9 | |
| Record name | 3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)
![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
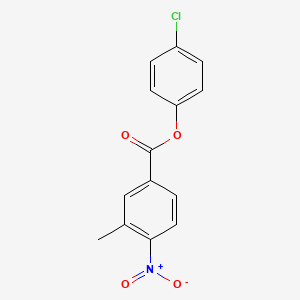
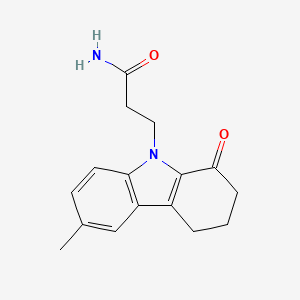
![2-(4-cyanophenoxy)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B5747228.png)
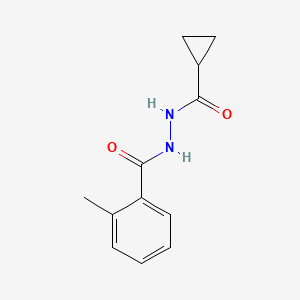
![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
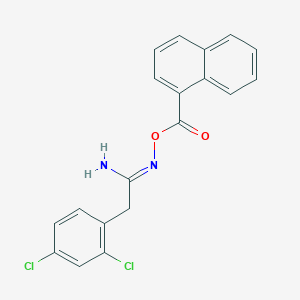
![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5747277.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)
